3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one is a fluorinated piperidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and four methyl groups attached to a piperidine ring. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one typically involves the introduction of fluorine atoms into a piperidine ring. One common method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Lacks the fluorine atoms, resulting in different chemical and physical properties.
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of fluorine atoms in 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H15F2NO |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H15F2NO/c1-7(2)5-6(13)9(10,11)8(3,4)12-7/h12H,5H2,1-4H3 |
InChI Key |
HYQUVXLUXPLGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.